molecular formula C27H22BrNO4S B1674110 L-798106 CAS No. 244101-02-8

L-798106

カタログ番号: B1674110
CAS番号: 244101-02-8
分子量: 536.4 g/mol
InChIキー: ODTKFNUPVBULRJ-NTCAYCPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-798,106は、プロスタノイドEプロスタノイド3(EP3)受容体に対する強力かつ高選択的な拮抗作用で知られる合成有機化合物です。 この化合物は、炎症、がん、心血管疾患など、さまざまな生理学的および病理学的プロセスを調節する役割において広く研究されてきました .

2. 製法

合成経路と反応条件: L-798,106は、複数ステップの有機合成プロセスによって合成されます。重要なステップには、スルホンアミド結合の形成と、フェニル環への臭素およびメトキシ置換基の導入が含まれます。合成経路には、一般的に以下が含まれます。

工業生産方法: L-798,106の具体的な工業生産方法はあまり文書化されていませんが、合成は、大規模生産のための最適化を伴い、実験室規模の合成と同様の原理に従う可能性があります。 これには、自動反応器、連続フローシステム、および高度な精製技術の使用が含まれ、高収率と純度が確保されます .

準備方法

Synthetic Routes and Reaction Conditions: L-798,106 is synthesized through a multi-step organic synthesis process. The key steps involve the formation of the sulfonamide linkage and the introduction of the bromine and methoxy substituents on the phenyl ring. The synthetic route typically includes:

Industrial Production Methods: While specific industrial production methods for L-798,106 are not widely documented, the synthesis likely follows similar principles as the laboratory-scale synthesis, with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

化学反応の分析

反応の種類: L-798,106は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成され、置換反応によってさまざまな官能基が芳香族環に導入される可能性があります .

4. 科学研究の応用

L-798,106は、次のような幅広い科学研究の応用があります。

    化学: プロスタノイド受容体シグナル伝達経路を研究し、新しいEP3受容体拮抗薬を開発するためのツール化合物として使用されます。

    生物学: さまざまな細胞タイプにおける増殖、遊走、およびアポトーシスなどの細胞プロセスを調節する役割について調査されています。

    医学: 高血圧、がん、炎症性疾患などの治療における潜在的な治療的用途について探求されています。

    産業: 新しい医薬品の開発に利用され、創薬および開発における参照化合物として使用されています .

科学的研究の応用

L-798,106 has a wide range of scientific research applications, including:

作用機序

L-798,106は、EP3受容体に選択的に結合して拮抗することによって効果を発揮します。この受容体は、炎症、痛み、血管トーンの調節など、さまざまな生理学的プロセスに関与しています。 EP3受容体を遮断することによって、L-798,106はプロスタグランジンE2(PGE2)によって仲介される下流シグナル伝達経路を阻害し、炎症の軽減、細胞増殖の減少、およびその他の治療効果をもたらします .

6. 類似の化合物との比較

L-798,106は、EP3受容体拮抗薬として、その高い選択性と効力でユニークです。類似の化合物には、次のようなものがあります。

これらの化合物は、化学構造、受容体選択性、および生物学的活性において異なり、科学研究と治療的用途におけるL-798,106のユニークな特性を強調しています .

類似化合物との比較

L-798,106 is unique in its high selectivity and potency as an EP3 receptor antagonist. Similar compounds include:

These compounds differ in their chemical structures, receptor selectivity, and biological activities, highlighting the unique properties of L-798,106 in scientific research and therapeutic applications .

特性

IUPAC Name

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTKFNUPVBULRJ-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741421
Record name N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244101-02-8
Record name (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244101-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-798106
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-798106
Reactant of Route 2
Reactant of Route 2
L-798106
Reactant of Route 3
L-798106
Reactant of Route 4
Reactant of Route 4
L-798106
Reactant of Route 5
Reactant of Route 5
L-798106
Reactant of Route 6
L-798106
Customer
Q & A

Q1: How does L-798,106 interact with the EP3 receptor?

A1: L-798,106 competitively binds to the EP3 receptor, preventing the endogenous ligand, prostaglandin E2 (PGE2), from binding and activating the receptor. [, , , , , ]

Q2: What are the downstream effects of EP3 receptor antagonism by L-798,106?

A2: Antagonism of the EP3 receptor by L-798,106 leads to a variety of downstream effects depending on the tissue and physiological context. Some observed effects include:

  • Increased COX-2 Expression: L-798,106 has been shown to increase cyclooxygenase-2 (COX-2) expression in the thick ascending limb of the kidney, suggesting a negative feedback loop where PGE2, acting through EP3, regulates COX-2 activity. [, , ]
  • Increased Urine Volume: Blocking EP3 with L-798,106 can lead to increased urine volume, likely due to the disrupted negative feedback on COX-2 and subsequent effects on renal transporters. [, ]
  • Enhanced Osteogenic Differentiation: In a coculture system, L-798,106 impaired the enhancement of osteogenic differentiation in periodontal ligament stem cells induced by cocultured endothelial cells. This suggests a role for EP3 signaling in this process. []
  • Modulation of Airway Smooth Muscle Contraction: L-798,106 has been shown to inhibit the potentiating effect of low concentrations of PGE2 on platelet aggregation, highlighting a role for EP3 in platelet function. [, ]

Q3: What is the molecular formula and weight of L-798,106?

A3: The molecular formula of L-798,106 is C26H22BrNO4S, and its molecular weight is 522.44 g/mol.

Q4: What is the primary pharmacological action of L-798,106?

A4: L-798,106 is a potent and selective antagonist of the prostaglandin E2 EP3 receptor subtype. [, , , , , , , ]

Q5: What is the efficacy of L-798,106 in in vitro and in vivo models?

A5: L-798,106 has demonstrated efficacy in various experimental models:

  • Inhibition of Cough Reflex: In guinea pig models, L-798,106 attenuated PGE2-induced cough, suggesting a role for EP3 in cough modulation. [, ]
  • Modulation of Neuronal Activity: L-798,106 attenuated the inhibitory effects of PGE2 on locus coeruleus neurons, highlighting a role for EP3 in neuronal signaling. [, , ]
  • Regulation of Renin Expression: In rat models, L-798,106 exacerbated PGE2-induced renin expression in M-1 cells, indicating a complex interplay between EP receptor subtypes in renin regulation. []
  • Effects on Tumor Cell Viability: L-798,106 was shown to selectively suppress the viability of TSC2-deficient cells in vitro and decrease lung colonization of these cells in vivo, suggesting a potential role for EP3 in tumor growth and survival. []

Q6: What are the potential therapeutic applications of L-798,106?

A6: While L-798,106 has not progressed to clinical use, its pharmacological profile suggests potential therapeutic applications in conditions where EP3 receptor antagonism may be beneficial, such as:

  • Hypertension: L-798,106 has shown potential in preclinical models to modulate blood pressure regulation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。